Atriopeptin I (rat, mouse)

cGMP signaling endothelial biology receptor functional uncoupling

Researchers studying ANP receptor pharmacology require selective tools to discriminate NPR-C clearance receptors from NPR-A guanylate cyclase-coupled signaling. Atriopeptin I (rat, mouse) uniquely addresses this need with high-affinity receptor binding (Ki 0.45 nM) but >1,600-fold weaker cGMP stimulation versus ANF(8-33) (EC50 >500 nM vs. 0.3 nM). • NPR-C/NPR-A discrimination: saturates clearance receptors without activating GC-coupled cascades • Validated for testicular steroidogenesis in mouse Leydig cells (EC50 38 nM) via cGMP-dependent mechanism; no vascular smooth muscle relaxant activity eliminates hemodynamic confounds • Definitive SAR baseline: 21-amino acid core fragment lacking C-terminal Phe-Arg, establishing minimal structural requirements for natriuretic and intestinal relaxant activity Supplied as lyophilized powder, ≥95% HPLC purity. Shipped ambient globally.

Molecular Formula C83H135N29O30S2
Molecular Weight 2083.3 g/mol
CAS No. 89139-53-7
Cat. No. B1591704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtriopeptin I (rat, mouse)
CAS89139-53-7
SynonymsANF (103-123)
ANP (103-123)
atrial natriuretic factor (103-123)
atrial natriuretic factor prohormone (103-123)
atriopeptin (103-123)
atriopeptin 21
atriopeptin I
atriopeptin-21
Molecular FormulaC83H135N29O30S2
Molecular Weight2083.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1
InChIKeyUXLDAJPPNWDHHB-ZSLGIGMFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atriopeptin I (Rat, Mouse): Unique Pharmacological Profile


Atriopeptin I (rat, mouse), CAS 89139-53-7, is a 21-amino acid atrial natriuretic peptide (ANP) fragment corresponding to residues 5–25 of the rat/mouse pro-ANP sequence (rANP-(5-25)), featuring a single disulfide bond (Cys³–Cys¹⁹) [1]. It belongs to the atriopeptin family alongside atriopeptin II (23 residues; rANP-(5-27)) and atriopeptin III (24 residues; rANP-(5-28)), all sharing an identical N-terminal 21-residue core but differing in C-terminal extension [2]. Unlike the full-length α-rANP (1-28), atriopeptin I lacks both the N-terminal tail and the C-terminal Phe-Arg(-Tyr) extension, which confers a distinct pharmacological profile characterized by retained natriuretic activity, selective intestinal (but not vascular) smooth muscle relaxation, and a unique capacity to stimulate testicular steroidogenesis [1][2][3].

Why Atriopeptin I Is Not Interchangeable


Despite sharing a common 21-amino acid core, atriopeptin I, II, III, and full-length α-rANP exhibit profoundly divergent pharmacological selectivities that preclude interchangeable use in research protocols. Atriopeptin I uniquely lacks C-terminal Phe-Arg residues, rendering it unable to relax vascular smooth muscle while retaining intestinal smooth muscle relaxant and natriuretic activities [1]. In endothelial cells, atriopeptin I is over 1,600-fold weaker than ANF(8-33) at stimulating cGMP accumulation (EC50 >500 nM vs. 0.3 nM) yet retains high-affinity receptor binding (Ki 0.45 nM), revealing a functional uncoupling between binding and guanylate cyclase activation [2]. Furthermore, atriopeptin I stimulates testosterone production in mouse Leydig cells (EC50 38 nM) via a cGMP-dependent mechanism that is species-selective—absent in rat Leydig cells despite preserved cGMP responses [3][4]. Substituting atriopeptin II, III, or α-ANP for atriopeptin I thus risks activating vascular pathways, altering second-messenger coupling efficiency, and losing the steroidogenic readout entirely.

Atriopeptin I: Head-to-Head Quantitative Evidence


cGMP Signaling Uncoupled from High-Affinity Binding in Endothelial Cells

In cultured bovine aortic endothelial cells, atriopeptin I (AP I) displays a striking dissociation between receptor binding affinity and functional cGMP response. The EC50 for cGMP accumulation is >500 nM for AP I, compared to 0.3 nM for ANF(8-33)—a >1,600-fold difference [1]. Yet atriopeptin I competes for ¹²⁵I-ANF binding with a Ki of 0.45 nM, only 6-fold weaker than hANP and ANF(8-33) [2]. Affinity cross-linking studies reveal that atriopeptin I binds predominantly to the 66,000-dalton site (Ki ~0.9 nM) that is not coupled to guanylate cyclase, while binding only weakly to the 130,000-dalton GC-coupled receptor (Ki >10 nM vs. 0.075 nM for ANF(8-33)) [1]. This functional selectivity profile—high-affinity silent binding with minimal cGMP activation—is unique among ANP analogs and positions atriopeptin I as a tool for dissecting NPR-C (clearance) versus NPR-A (GC-coupled) receptor pharmacology.

cGMP signaling endothelial biology receptor functional uncoupling guanylate cyclase

Intestinal-Selective Smooth Muscle Relaxation, Not Vascular

Atriopeptin I displays a unique tissue-selectivity profile: it relaxes intestinal smooth muscle strips but completely fails to relax vascular smooth muscle strips in vitro, whereas atriopeptin II and III relax both tissue types [1]. Quantitative head-to-head comparison in isolated aortic rings demonstrates that atriopeptin I is 2-fold less potent than atriopeptin II in rat aorta and 100-fold less potent in rabbit aorta for inducing relaxation [2]. The C-terminal Phe-Arg extension present on atriopeptin II (absent on atriopeptin I) is identified as the critical structural determinant for vasorelaxant activity [3]. In the isolated perfused rat kidney, atriopeptin I is described as "an extremely weak renal spasmolytic" [4]. Critically, this in vitro vascular selectivity does not fully translate in vivo: intravenous atriopeptin I still produces concentration-dependent hypotension in anesthetized rats and a selective decrease in renal vascular resistance at low doses, indicating that systemic compensatory mechanisms or metabolite generation may partially overcome the vascular deficit [3].

vascular pharmacology smooth muscle relaxation tissue selectivity structure-activity relationship

Testosterone Production in Mouse Leydig Cells via cGMP

Atriopeptin I stimulates testosterone production in isolated mouse Leydig cells with a half-maximal effective concentration (EC50) of 38 nM, achieving 6–10-fold stimulation over basal levels [1]. The maximum stimulation is approximately 25–50% of that achieved by saturating hCG (20–24-fold over basal). In a parallel cGMP study using Percoll-purified mouse Leydig cells, the ED50 for cGMP accumulation was determined as 2 × 10⁻⁸ M (20 nM) for atriopeptin I (rAP-I), compared to 1 × 10⁻⁹ M (1 nM) for atriopeptin II (rAP-II) and 2 × 10⁻⁹ M (2 nM) for full-length rANP—representing a 10–20-fold rightward shift in potency for atriopeptin I relative to rAP-II [2]. The steroidogenic mechanism is mediated by cGMP as the second messenger, not cAMP, and is enhanced by phosphodiesterase inhibition [1][2]. Among all ANP/atriopeptin family members, only atriopeptin I offers this particular combination of measurable testosterone stimulation with a well-defined EC50 while lacking vascular activity, making it uniquely suited for endocrine studies requiring isolation of the testicular ANP axis.

steroidogenesis Leydig cells testosterone cGMP signaling reproductive endocrinology

Aldosterone Inhibition in Rat Adrenal Glomerulosa Cells

In isolated rat adrenal glomerulosa cells, atriopeptin I and atriopeptin III were compared head-to-head for inhibition of stimulated aldosterone secretion [1]. Atriopeptin I inhibited angiotensin II-induced aldosterone production with an IC50 of 12 nM and ACTH-induced aldosterone production with an IC50 of 11 nM. By contrast, atriopeptin III was markedly more potent, with IC50 values of 0.5 nM and 0.2 nM, respectively—representing a 24-fold and 55-fold potency advantage for atriopeptin III. For potassium-stimulated aldosterone secretion, the IC50 values were 10 nM (atriopeptin I) versus 0.4 nM (atriopeptin III), a 25-fold difference. Neither atriopeptin I nor atriopeptin III altered basal aldosterone release from cells of normal rats; inhibition was only observed in cells from sodium-depleted rats (basal release elevated 9-fold, inhibited 32% by both peptides). Shorter C-terminal truncation variants (1-20, 1-19, 3-19) were equipotent to atriopeptin I (1-21), confirming that the C-terminal Phe-Arg-Tyr extension of atriopeptin III is the critical potency determinant for aldosterone inhibition [1].

aldosterone adrenal cortex steroidogenesis inhibition renin-angiotensin system

Mouse-Selective Steroidogenic Activity in Leydig Cells

The steroidogenic effect of atriopeptin I exhibits a pronounced species selectivity that is critical for experimental model selection. Atriopeptin I (rAP-I), along with rAP-II and rANP, stimulates testosterone production in mouse Leydig cells but completely fails to stimulate testosterone production in purified rat Leydig cells [1]. Paradoxically, all three peptides elicit robust 40–60-fold stimulation of cGMP formation in rat Leydig cells—comparable to the cGMP response in mouse cells—indicating that the species barrier lies downstream of cGMP accumulation, likely at the level of insufficient guanylate cyclase activity or cGMP-dependent protein kinase signaling in rat Leydig cells [1]. This species dichotomy is not observed for 8-bromo-cGMP, which stimulates testosterone production in both mouse and rat Leydig cells [1]. The mouse-selective steroidogenic activity of atriopeptin I, combined with its lack of vascular smooth muscle effects, makes it an exquisitely specific tool for studying ANP-dependent testicular function exclusively in mouse models—an essential consideration for procurement when the experimental species is predetermined.

species selectivity Leydig cell biology mouse models translational research guanylate cyclase

Context-Dependent Natriuretic Activity Across Assays

The natriuretic and diuretic activity of atriopeptin I is highly context-dependent, with three independent studies reporting divergent outcomes. In pentobarbital-anesthetized Sprague-Dawley rats (300–350 g), atriopeptin I produced natriuretic and diuretic responses at doses of 0.33–3.0 μg that were not significantly different from atriopeptins II and III in magnitude or time course [1]. However, in urethane-anesthetized rats, the rank order of depressor and natriuretic activity was α-hANP = AP III > AP II > AP I, with atriopeptin I being the least active [2]. In a third study using intrarenal arterial infusion in unanesthetized rabbits, "no significant changes were observed by infusions of API" on any renal parameter, whereas APII and APIII produced measurable diuretic and natriuretic effects [3]. This variability underscores the sensitivity of atriopeptin I's renal activity to anesthetic regimen, route of administration, species, and potentially peptide handling conditions—a consideration explicitly noted by Johnson, who cautioned about "the conditions required to produce or to retain full biologic activities of the synthetic atriopeptins" [1].

natriuresis diuresis renal function bioassay variability in vivo pharmacology

Atriopeptin I Validated Research Applications


NPR-C vs. NPR-A Pharmacology with a Silent Ligand

Atriopeptin I is ideally suited for NPR-C/NPR-A discrimination studies because it binds ANP receptors with high affinity (Ki 0.45 nM) yet is >1,600-fold weaker than ANF(8-33) at stimulating cGMP via NPR-A (EC50 >500 nM vs. 0.3 nM) [1]. Its preferential occupation of the 66,000-dalton non-GC-coupled binding site enables researchers to selectively saturate clearance receptors without activating guanylate cyclase-coupled signaling, a property not shared by atriopeptin II or III [1][2].

ANP-Testicular Crosstalk Without Hemodynamic Confounds

Atriopeptin I stimulates testosterone production in mouse Leydig cells with a validated EC50 of 38 nM via a cGMP-dependent mechanism, while its lack of vascular smooth muscle relaxant activity eliminates the confounding hemodynamic effects inherent to atriopeptin II, III, and full-length ANP [3][4]. This makes it the reagent of choice for in vivo or ex vivo studies of ANP-testicular signaling where blood pressure alterations would confound interpretation. Note: this application is validated only for mouse models; atriopeptin I does not stimulate steroidogenesis in rat Leydig cells [5].

C-Terminal SAR for Vascular vs. Non-Vascular Selectivity

As the 21-amino acid core fragment lacking the C-terminal Phe-Arg extension, atriopeptin I serves as the essential baseline comparator for SAR studies. Quantitative data show that addition of Phe-Arg (atrial peptide II) confers 2-fold (rat) to 100-fold (rabbit) gains in vasorelaxant potency and 24–55-fold gains in aldosterone inhibition potency [6][7][8]. Atriopeptin I thus defines the minimal structural requirement for natriuretic and intestinal relaxant activity while establishing the quantitative contribution of C-terminal residues.

Positive Control for NPR-C Clearance Assays

Atriopeptin I's unique profile—high-affinity receptor binding (Ki 0.45–0.9 nM) with minimal signaling output (partial agonist; cGMP increase only 33–60% at 1 μM vs. 16-fold with AP III)—makes it a valuable tool for studying ANP clearance mechanisms [9][1]. It can be used to occupy NPR-C clearance receptors without triggering downstream signaling cascades, enabling researchers to measure clearance kinetics or receptor internalization independently of functional responses.

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